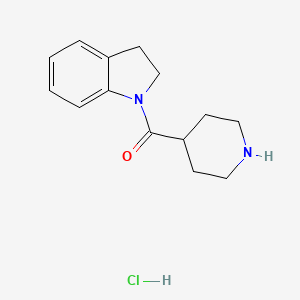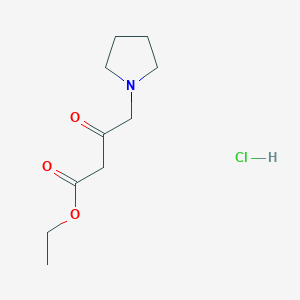
2,2-Dimethylpiperidin-4-ol hydrochloride
Vue d'ensemble
Description
2,2-Dimethylpiperidin-4-ol hydrochloride is a chemical compound with the formula C7H16ClNO and a molecular weight of 165.66 . It is used in various applications, including as a reagent in organic synthesis .
Molecular Structure Analysis
The InChI code for 2,2-Dimethylpiperidin-4-ol hydrochloride is1S/C7H15NO.ClH/c1-7(2)6(9)4-3-5-8-7;/h6,8-9H,3-5H2,1-2H3;1H . This indicates that the compound has a piperidine ring with two methyl groups attached to the second carbon atom and a hydroxyl group attached to the fourth carbon atom. Physical And Chemical Properties Analysis
2,2-Dimethylpiperidin-4-ol hydrochloride is a powder at room temperature . Other specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Stereochemistry :
- The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, related to 2,2-Dimethylpiperidin-4-ol hydrochloride, have been studied. These studies include the synthesis of derived acetate, benzilate, and diphenylacetate esters, and provide insights into configurations and preferred conformations based on p.m.r. characteristics (Casy & Jeffery, 1972).
Ganglionic Blocking Properties :
- Methylpiperidines, including 1,4-dimethylpiperidines, exhibit ganglionic blocking properties, though at relatively large doses. These compounds demonstrate the nondepolarizing type of ganglionic block (Vidal-Beretervide et al., 1966).
Antitumor Drug Candidates :
- Research on dimethyltin-derived antitumor drug candidates, related to 2,2-Dimethylpiperidin-4-ol hydrochloride, shows potential for specific enantiomers to act as chemotherapeutic agents with significant activity against various human cell lines (Arjmand et al., 2013).
Stereochemistry in Medicinal Chemistry :
- Studies on the stereochemistry of cis-3,4-disubstituted piperidines, including 5,5-dimethylpiperidines, provide valuable templates for medicinal chemistry. These compounds are important for the development of pharmaceuticals (Mollet et al., 2011).
Conformational Studies of Analgesics :
- N.m.r. spectral analysis of hydrochloride salts of pethidine, ketobemidone, and related 4-arylpiperidine class compounds, including 1,4-dimethylpiperidine, offers insight into conformational equilibria and binding modes at opioid receptors (Casy et al., 1989).
Binding Proteins for Sulfonyl Amidine Compounds :
- Research on the identification of binding proteins for specific sulfonyl amidine compounds, including those with 2,6-dimethylpiperidin-1-yl structures, contributes to understanding the mechanism of action of these compounds (Chang et al., 2011).
Propriétés
IUPAC Name |
2,2-dimethylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h6,8-9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJRBOZPWDRTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpiperidin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)
![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)
![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)

 methanone hydrochloride](/img/structure/B1398356.png)
-methanone hydrochloride](/img/structure/B1398357.png)







